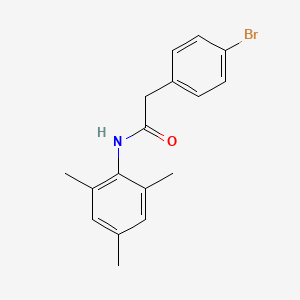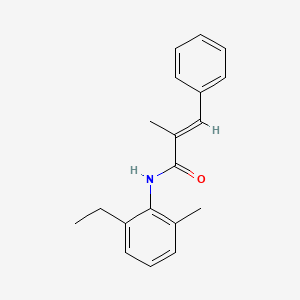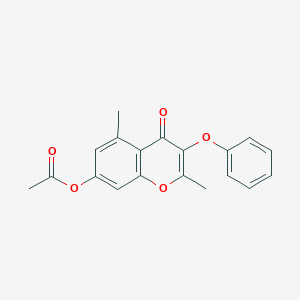
2-(4-bromophenyl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-mesitylacetamide, also known as BAM, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-mesitylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-bromophenyl)-N-mesitylacetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. 2-(4-bromophenyl)-N-mesitylacetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-mesitylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-bromophenyl)-N-mesitylacetamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-mesitylacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-bromophenyl)-N-mesitylacetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-mesitylacetamide in the treatment of neuropathic pain. Another area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-mesitylacetamide analogs. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-mesitylacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments, it has a number of advantages and is a promising area of research for the future.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-mesitylacetamide involves the reaction of 4-bromobenzoyl chloride and N-mesitylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-mesitylacetamide.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMKECDKSZBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

